

Application of Kefiran in formulating edible films for food packaging

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Compound of Interest

Compound Name: Kefiran

Cat. No.: B608327

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Application Notes: Kefiran in Edible Films for Food Packaging

Introduction

Kefiran, a water-soluble exopolysaccharide produced by the microorganisms in kefir grains, has garnered significant attention for its application in biodegradable and edible films for food packaging.[1] Composed of approximately equal amounts of D-glucose and D-galactose, this biopolymer exhibits several desirable properties, including biocompatibility, biodegradability, and non-toxicity.[2][3][4] **Kefiran's** inherent film-forming ability, coupled with its potential antimicrobial and antioxidant properties, positions it as a promising alternative to conventional synthetic packaging materials.[5][6] These films can act as a barrier to moisture and gases, prevent microbial growth, and carry functional ingredients, thereby extending the shelf-life and maintaining the quality of food products.[4][7]

The development of **kefiran**-based films often involves the incorporation of plasticizers, such as glycerol or sorbitol, to overcome the native brittleness of the polysaccharide and improve flexibility.[3][7][8] Furthermore, the functional properties of these films can be enhanced by integrating bioactive compounds like plant extracts or essential oils, creating active packaging systems that contribute to food preservation.[9]

Quantitative Data Summary

The functional properties of **kefir** films are highly dependent on their formulation, particularly the concentration of **kefir**, the type and amount of plasticizer, and the incorporation of other active compounds.

Table 1: Mechanical Properties of **Kefiran**-Based Edible Films

Formulation Details	Tensile Strength (TS) (MPa)	Elongation at Break (EB) (%)	Key Observations	Source(s)
Kefiran (unplasticized)	High	Low	Films are brittle and rigid.	[4]
Kefiran + Glycerol (15% w/w)	Decreased from unplasticized	Increased	Glycerol acts as a plasticizer, increasing flexibility.	[7]
Kefiran + Glycerol (35% w/w)	Further decreased	Further increased	Higher glycerol content enhances chain mobility and extensibility.	[7]
Kefiran (various extraction conditions)	5.45 - 14.13	65.85 - 168.85	Extraction parameters significantly affect the final mechanical properties of the films.	[2]
Kefiran (3%) + Grape Pomace Extract (1.5%)	Increased	Increased	Grape pomace extract exhibited a plasticizing effect.	[9]
Kefiran + Whey Protein Isolate	Decreased	Increased	The addition of WPI improved the protein network, impacting mechanical behavior.	[10]

Table 2: Barrier and Physicochemical Properties of **Kefiran**-Based Edible Films

Formulation Details	Water Vapor Permeability (WVP) (g/m·s·Pa)	Solubility in Water	Antimicrobial/Antioxidant Activity	Source(s)
Kefiran (various extraction conditions)	0.93 - 4.38 x 10 ⁻¹¹	Higher with more aggressive extraction conditions (high temp/long time).	Kefiran itself has some antimicrobial activity due to lactic and acetic acids.	[2]
Kefiran + Glycerol (25 g/100g)	4.09 x 10 ⁻¹¹ (optimum value)	Increases with plasticizer content due to the hydrophilic nature of glycerol.	Not specified.	[4][7]
Kefiran (3%) + Grape Pomace Extract (0.5%)	5.22 (g·mm/m ² ·d·kPa)	Not significantly affected.	Showed activity against <i>Listeria monocytogenes</i> and increased antioxidant activity.	[9][11]
Kefiran (3%) + Grape Pomace Extract (1.5%)	8.62 (g·mm/m ² ·d·kPa)	Not significantly affected.	Increased antioxidant activity.	[9][11]
Kefiran + Grape Seed Extract (GEE)	Not specified	Not specified	Effective against <i>E. coli</i> , <i>S. aureus</i> , and <i>P. aeruginosa</i> . Showed high antioxidant activity.	

Experimental Protocols

Protocol 1: Preparation of Kefiran Edible Films (Solvent Casting Method)

This protocol describes a general method for preparing **kefiran**-based edible films.

Materials:

- **Kefiran** powder
- Distilled water
- Glycerol (or other plasticizer)
- Bioactive compounds (e.g., plant extracts, essential oils) (optional)
- Magnetic stirrer with hot plate
- Beakers
- Petri dishes or Teflon plates
- Drying oven or controlled environment chamber

Procedure:

- **Dissolution:** Prepare a **kefiran** solution (e.g., 1-3% w/v) by dissolving the required amount of **kefiran** powder in distilled water. Heat the solution to approximately 80°C under constant stirring until the powder is fully dissolved.[\[12\]](#)
- **Plasticizer Addition:** Add a plasticizer, such as glycerol, to the solution. The concentration is typically calculated based on the dry weight of the **kefiran** (e.g., 7.5% to 35% w/w).[\[2\]](#)[\[7\]](#) Stir until the glycerol is homogeneously mixed.
- **Incorporation of Actives (Optional):** If creating an active film, add the desired bioactive compound (e.g., grape pomace extract at 0.5-1.5%) to the film-forming solution and stir until fully dispersed.[\[9\]](#)

- **Degassing:** Cool the solution slightly and, if necessary, place it in a vacuum desiccator or use a sonicator bath to remove any air bubbles, which can cause defects in the film.
- **Casting:** Pour a specific volume of the film-forming solution onto a level casting surface, such as a glass Petri dish or a Teflon plate, to ensure uniform thickness.[\[13\]](#)
- **Drying:** Dry the cast solution in an oven or a controlled environment chamber at a specific temperature (e.g., 45°C) until the solvent has completely evaporated and a solid film is formed.[\[13\]](#)
- **Conditioning:** Carefully peel the film from the casting surface and store it in a desiccator with a controlled relative humidity (e.g., 50% RH) for at least 48 hours before characterization to standardize the moisture content.

Protocol 2: Characterization of Mechanical Properties

This protocol is based on the ASTM D882 standard method for measuring the tensile properties of thin plastic sheeting.[\[14\]](#)[\[15\]](#)

Equipment:

- Universal Testing Machine (UTM) or Texture Analyzer with tensile grips[\[16\]](#)
- Calipers or micrometer
- Scissors or film cutter

Procedure:

- **Sample Preparation:** Cut the conditioned films into rectangular strips of specific dimensions (e.g., 25 mm width x 125 mm length).[\[15\]](#)
- **Thickness Measurement:** Measure the thickness of each strip at several points along its length using a micrometer and calculate the average.
- **Instrument Setup:** Set the initial grip separation on the UTM (e.g., 100 mm) and the crosshead speed (e.g., 50 mm/min).[\[15\]](#)

- **Measurement:** Mount a film strip securely between the grips. Start the test, pulling the film at the set speed until it breaks. The instrument will record the force and elongation throughout the test.
- **Data Analysis:** From the resulting stress-strain curve, calculate the Tensile Strength (TS) as the maximum stress the film can withstand and the Elongation at Break (EB) as the percentage change in length at the point of fracture.^[17] At least three replicates should be tested for each film formulation.

Protocol 3: Determination of Water Vapor Permeability (WVP)

This protocol is adapted from the ASTM E96/E96M gravimetric method.^[18]

Equipment:

- Permeability cups (e.g., Payne permeability cups)
- Analytical balance (accurate to 0.0001 g)
- Desiccator containing a saturated salt solution (to maintain a specific relative humidity, RH) or silica gel (for 0% RH)
- Circular film cutter
- Sealing material (e.g., silicone sealant or wax)

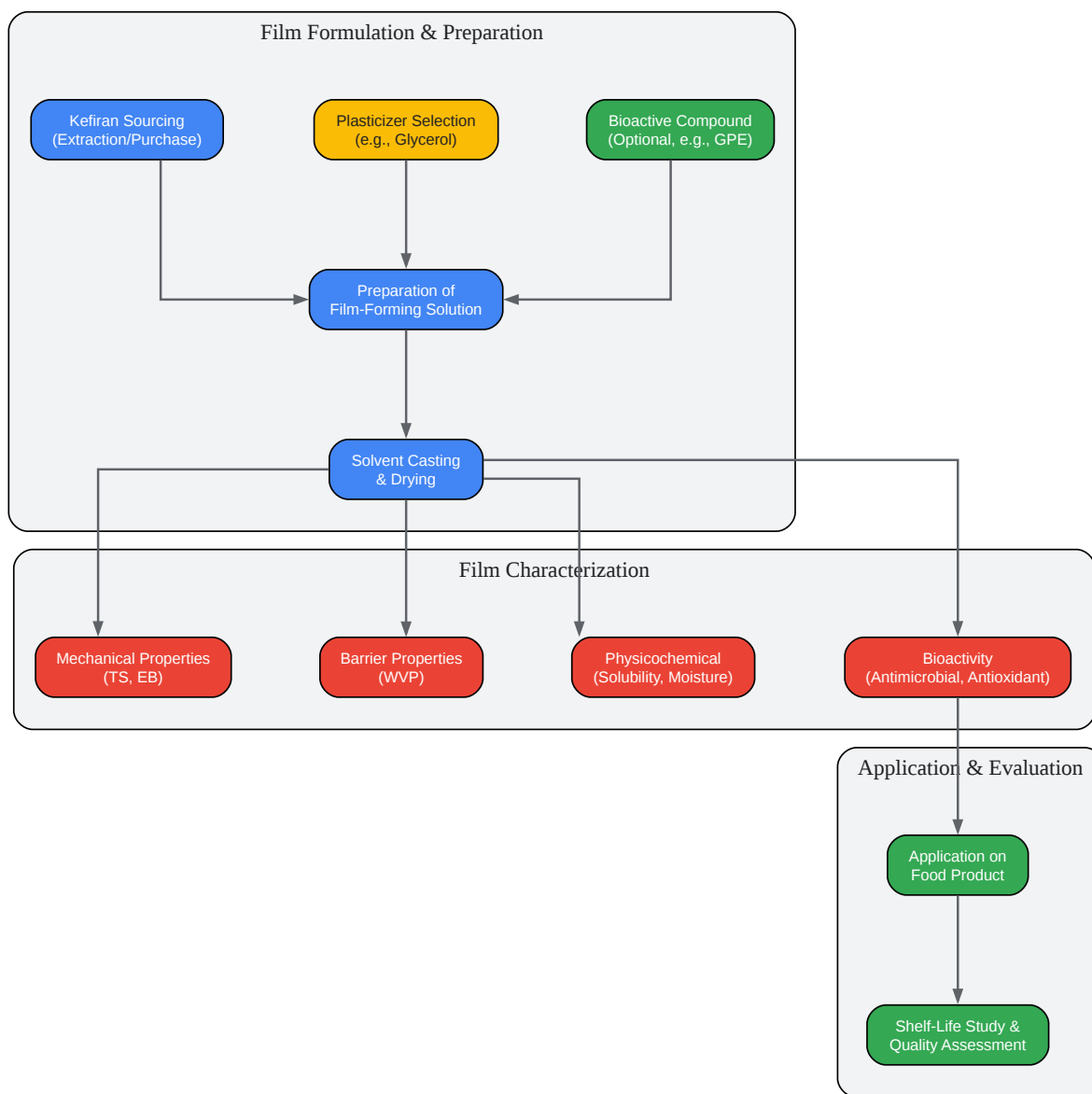
Procedure:

- **Sample Preparation:** Cut circular film samples that are slightly larger than the opening of the permeability cups. Measure the thickness of each sample.
- **Cup Preparation:** Place 10-15 mL of distilled water inside the permeability cup to maintain 100% RH.
- **Assembly:** Place the film sample over the cup's opening, ensuring it is flat and wrinkle-free. Seal the film to the cup's rim using sealant to prevent any vapor leakage.

- **Equilibration:** Place the assembled cups in a desiccator with a controlled RH (e.g., 50% RH using a saturated magnesium nitrate solution) and temperature.
- **Measurement:** Weigh the cups at regular intervals (e.g., every 1-2 hours) over a period of 24 hours. Record the weight change over time.
- **Calculation:** Plot the weight loss versus time. The slope of the linear portion of this graph represents the water vapor transmission rate (WVTR). Calculate the WVP using the following formula, taking into account the film thickness, the area of the film exposed, and the water vapor partial pressure difference across the film.^{[18][19]}

Visualizations

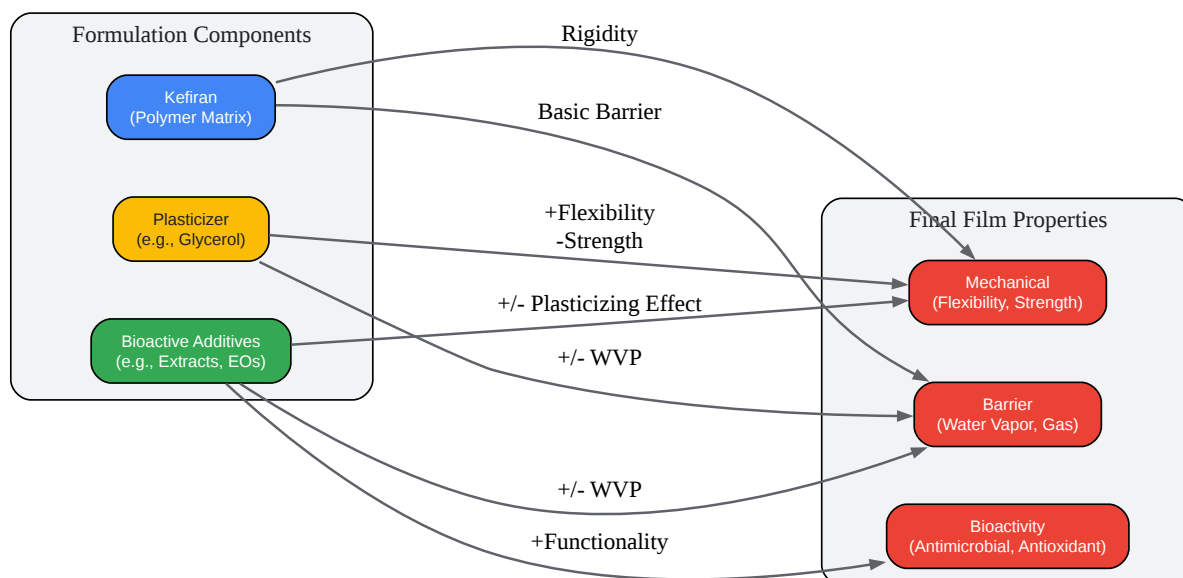
Experimental Workflow



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Caption: Experimental workflow for developing and testing **kefir**-based edible films.

Formulation-Property Relationships



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Caption: Logical relationships between formulation components and final film properties.

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